
10,10'-Di(phenanthren-9-yl)-9,9'-bianthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,10’-Di(phenanthren-9-yl)-9,9’-bianthracene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound consists of two anthracene units connected through a central phenanthrene moiety, making it a fascinating subject of study in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10,10’-Di(phenanthren-9-yl)-9,9’-bianthracene typically involves multi-step organic reactions. One common method includes the coupling of phenanthrene derivatives with anthracene units under specific conditions. The reaction often requires the use of catalysts such as palladium or nickel to facilitate the coupling process. The reaction conditions may include elevated temperatures and inert atmospheres to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While the industrial production methods for 10,10’-Di(phenanthren-9-yl)-9,9’-bianthracene are not widely documented, it is likely that similar synthetic routes are scaled up for larger production. This would involve optimizing reaction conditions, using industrial-grade catalysts, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
10,10’-Di(phenanthren-9-yl)-9,9’-bianthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups onto the phenanthrene or anthracene units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride and may be carried out under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of substituted phenanthrene and anthracene derivatives.
Aplicaciones Científicas De Investigación
10,10’-Di(phenanthren-9-yl)-9,9’-bianthracene has several scientific research applications, including:
Chemistry: The compound is studied for its unique electronic properties and potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology: Research is ongoing to explore the compound’s interactions with biological molecules and its potential use in bioimaging and biosensing applications.
Medicine: The compound’s structural properties make it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Its potential use in organic electronics and materials science makes it a valuable compound for developing new materials with advanced properties.
Mecanismo De Acción
The mechanism of action of 10,10’-Di(phenanthren-9-yl)-9,9’-bianthracene depends on its specific application. In organic electronics, the compound’s electronic properties allow it to function as a semiconductor, facilitating the transport of electrons or holes. In biological applications, the compound may interact with specific molecular targets, such as proteins or nucleic acids, through non-covalent interactions like π-π stacking or hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Phenanthrene: Another polycyclic aromatic hydrocarbon with three fused benzene rings, but with a different arrangement compared to anthracene.
9,10-Diphenylanthracene: A derivative of anthracene with phenyl groups attached at the 9 and 10 positions.
Uniqueness
10,10’-Di(phenanthren-9-yl)-9,9’-bianthracene is unique due to its complex structure, combining two anthracene units with a central phenanthrene moiety. This unique arrangement imparts distinct electronic and structural properties, making it a valuable compound for various scientific applications.
Propiedades
Número CAS |
333417-85-9 |
|---|---|
Fórmula molecular |
C56H34 |
Peso molecular |
706.9 g/mol |
Nombre IUPAC |
9-phenanthren-9-yl-10-(10-phenanthren-9-ylanthracen-9-yl)anthracene |
InChI |
InChI=1S/C56H34/c1-3-19-37-35(17-1)33-51(41-23-7-5-21-39(37)41)53-43-25-9-13-29-47(43)55(48-30-14-10-26-44(48)53)56-49-31-15-11-27-45(49)54(46-28-12-16-32-50(46)56)52-34-36-18-2-4-20-38(36)40-22-6-8-24-42(40)52/h1-34H |
Clave InChI |
ZGQLHHXYTADPTG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=C8C=CC=CC8=C(C9=CC=CC=C97)C1=CC2=CC=CC=C2C2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


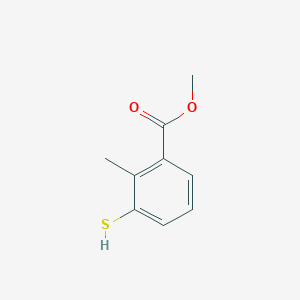
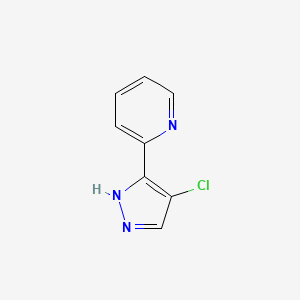
![Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]tris(1-methylethyl)-](/img/structure/B14255065.png)
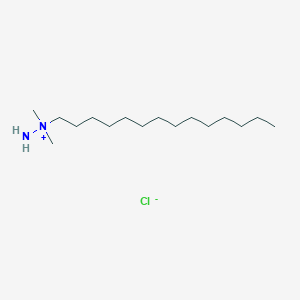
![8-Azatricyclo[6.2.0.0~2,4~]decane](/img/structure/B14255078.png)
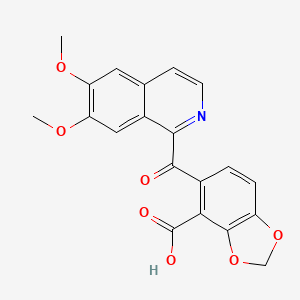
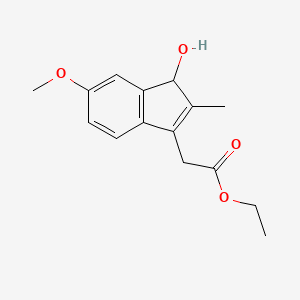
![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14255100.png)

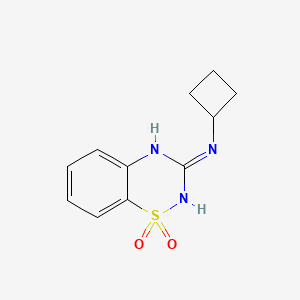
![5,7-Diimino-3,6-bis(2-phenylhydrazinylidene)-3,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14255124.png)
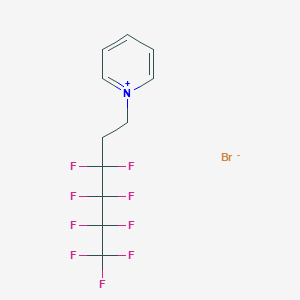
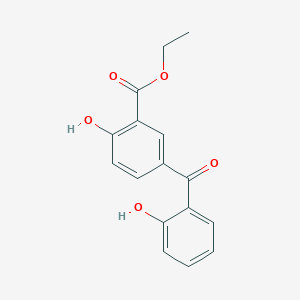
![(3S,4R)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-[(1R)-2-oxo-3-(pyridin-4-ylmethylidene)cyclohexyl]azetidin-2-one](/img/structure/B14255134.png)
